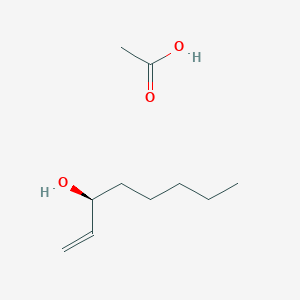

acetic acid;(3S)-oct-1-en-3-ol

CAS No.: 62247-46-5

Cat. No.: VC19479817

Molecular Formula: C10H20O3

Molecular Weight: 188.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 62247-46-5 |

|---|---|

| Molecular Formula | C10H20O3 |

| Molecular Weight | 188.26 g/mol |

| IUPAC Name | acetic acid;(3S)-oct-1-en-3-ol |

| Standard InChI | InChI=1S/C8H16O.C2H4O2/c1-3-5-6-7-8(9)4-2;1-2(3)4/h4,8-9H,2-3,5-7H2,1H3;1H3,(H,3,4)/t8-;/m1./s1 |

| Standard InChI Key | AQFJTEXFXXYPBS-DDWIOCJRSA-N |

| Isomeric SMILES | CCCCC[C@@H](C=C)O.CC(=O)O |

| Canonical SMILES | CCCCCC(C=C)O.CC(=O)O |

Introduction

Chemical Structure and Properties

Molecular Composition

Acetic acid;(3S)-oct-1-en-3-ol is a bifunctional compound combining acetic acid and the chiral alcohol (3S)-oct-1-en-3-ol. The latter component features an eight-carbon chain with a double bond at the first position and a hydroxyl group at the third carbon, which adopts the S-configuration . This stereochemical arrangement critically influences its interactions with biological receptors, as demonstrated in studies on insect olfaction . The acetic acid moiety may exist as a counterion or participate in esterification reactions, though its exact role in the compound’s stability and reactivity remains underexplored.

Stereochemical Considerations

The (3S)-enantiomer exhibits distinct physicochemical properties compared to its (3R)-counterpart. Nuclear magnetic resonance (NMR) analyses reveal characteristic shifts for the S-configuration, including a hydroxyl proton signal at δ 2.06 ppm and olefinic protons resonating between δ 5.08–5.88 ppm . Gas chromatography with chiral stationary phases resolves the enantiomers with baseline separation (retention times: 16.58 min for R, 17.41 min for S) , enabling precise quantification of enantiomeric excess in synthetic preparations.

Synthesis and Characterization

Enzyme-Catalyzed Kinetic Resolution

A scalable synthesis route employs immobilized Candida antarctica lipase B (Novozym 435) to resolve racemic 1-octen-3-ol. In a typical procedure :

-

Substrate: 30 g racemic 1-octen-3-ol (233.97 mmol)

-

Reagent: Vinyl acetate (325.45 mmol)

-

Conditions: Room temperature, 60-hour reaction time

-

Yield: 11 g (R)-1-octen-3-ol (99.9% ee), 10 g (S)-1-octen-3-ol (98.9% ee)

This method capitalizes on the enzyme’s enantioselective acetylation of the R-enantiomer, leaving the S-form unreacted. Subsequent deacetylation of the (S)-1-octen-3-yl acetate intermediate yields the pure S-enantiomer .

Spectroscopic Analysis

Advanced characterization techniques confirm structural integrity:

-

1H NMR: Olefinic protons (δ 5.08–5.88 ppm), hydroxyl proton (δ 2.06 ppm), methylene groups (δ 1.36–1.99 ppm)

-

13C NMR: Olefinic carbons (δ 141.4–144.5 ppm), hydroxyl-bearing carbon (δ 73.3 ppm)

-

Optical Rotation: [α]D20 +13.6° (S-enantiomer), -15.5° (R-enantiomer) in methanol

Biological Activities

Insect Attraction and Vector Control

Field trials in Baringo County, Kenya, demonstrated enantiomer-specific attraction of Phlebotomus martini sandflies, vectors of visceral leishmaniasis :

| Enantiomer | Relative Attraction (vs. Control) |

|---|---|

| (R)-form | 1.7-fold increase |

| (S)-form | No significant effect |

Notably, the (S)-enantiomer showed negligible attraction across multiple sandfly species, suggesting its potential as a species-specific repellent when combined with acetic acid .

Antimicrobial Properties

In marine ecosystems, oct-1-en-3-ol derivatives exhibit broad-spectrum antimicrobial activity. A study on algal-associated bacteria reported minimum inhibitory concentrations (MICs) of 25–50 µg/mL against Vibrio spp., with synergistic effects observed when combined with acetic acid .

Ecological and Industrial Applications

Pheromone Signaling in Marine Algae

Oct-1-en-3-ol serves as a critical semiochemical in algal reproductive cycles :

-

Concentration in Ulva lactuca: 0.8–1.2 µg/g fresh weight

-

Function: Induces zoospore release at thresholds >0.5 µM

-

Stability: Halflife of 12–18 hours in seawater (pH 8.1–8.3)

Flavor and Fragrance Industry

The compound’s mushroom-like odor (detection threshold: 0.1 ppb) makes it valuable in food additives and perfumes. Commercial formulations typically use racemic mixtures, though enantiopure (S)-forms command premium pricing (>$2,500/kg) for high-end applications .

Comparative Analysis with Structural Analogs

| Compound | Bioactivity Comparison | Industrial Use |

|---|---|---|

| (S)-1-Octen-3-yl acetate | 2× longer pheromone activity vs. alcohol | Premium fragrances |

| 2-Octenal | Broader antimicrobial spectrum | Food preservatives |

| 1-Octen-3-one | Enhanced insect repellency (ED50 0.3 µM) | Agricultural formulations |

The acetic acid;(3S)-oct-1-en-3-ol complex shows unique advantages in controlled-release formulations due to its pH-dependent dissociation profile .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume